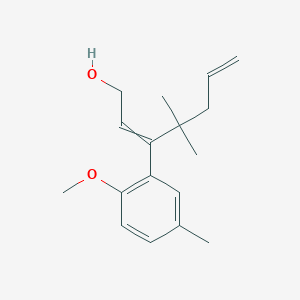![molecular formula C24H54N2O6Si2 B12579632 (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine CAS No. 200393-08-4](/img/structure/B12579632.png)
(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine is a complex organosilane compound It is characterized by the presence of two triethoxysilyl groups attached to a cyclohexane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with 3-(triethoxysilyl)propyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl groups. The process generally requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The compound can participate in condensation reactions with other silanes or silanols to form cross-linked networks.
Substitution: The amino groups in the cyclohexane-1,2-diamine backbone can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires electrophilic reagents and may be conducted under mild to moderate temperatures.
Major Products
Siloxane Networks: Formed through hydrolysis and condensation reactions.
Substituted Amines: Resulting from substitution reactions at the amino groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine is used as a precursor for the synthesis of siloxane-based materials. These materials have applications in coatings, adhesives, and sealants due to their excellent thermal and chemical stability.
Biology
The compound can be used to functionalize surfaces for biological applications. For example, it can be employed to modify glass or silicon surfaces to enhance biocompatibility or to immobilize biomolecules for biosensing applications.
Medicine
In medicine, the compound’s ability to form stable siloxane networks can be leveraged for drug delivery systems or as a component in medical devices that require biocompatible coatings.
Industry
Industrially, this compound is used in the production of advanced materials, including composites and nanomaterials. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.
Mecanismo De Acción
The mechanism of action of (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine primarily involves the formation of siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl groups hydrolyze to form silanols, which then condense to form siloxane linkages. This process can occur on surfaces, leading to the formation of stable, cross-linked networks that enhance the material properties of the substrate.
Comparación Con Compuestos Similares
Similar Compounds
(3-Aminopropyl)triethoxysilane: A simpler organosilane with a single triethoxysilyl group.
Bis(trimethoxysilylpropyl)amine: Contains two trimethoxysilyl groups attached to a propylamine backbone.
N~1~,N~2~-Bis[3-(trimethoxysilyl)propyl]ethylenediamine: Similar structure but with trimethoxysilyl groups and an ethylenediamine backbone.
Uniqueness
(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine is unique due to its cyclohexane-1,2-diamine backbone, which provides additional rigidity and potential for steric effects compared to linear or simpler amine-based organosilanes. This structural feature can influence the compound’s reactivity and the properties of the materials formed from it.
Propiedades
Número CAS |
200393-08-4 |
|---|---|
Fórmula molecular |
C24H54N2O6Si2 |
Peso molecular |
522.9 g/mol |
Nombre IUPAC |
(1R,2R)-1-N,2-N-bis(3-triethoxysilylpropyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C24H54N2O6Si2/c1-7-27-33(28-8-2,29-9-3)21-15-19-25-23-17-13-14-18-24(23)26-20-16-22-34(30-10-4,31-11-5)32-12-6/h23-26H,7-22H2,1-6H3/t23-,24-/m1/s1 |
Clave InChI |
RCHZULCOCKAILZ-DNQXCXABSA-N |
SMILES isomérico |
CCO[Si](CCCN[C@@H]1CCCC[C@H]1NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
SMILES canónico |
CCO[Si](CCCNC1CCCCC1NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



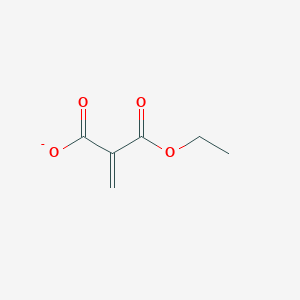
![4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol](/img/structure/B12579570.png)
![6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12579573.png)
![1-[(9H-Xanthen-9-YL)methyl]pyrrolidine](/img/structure/B12579583.png)
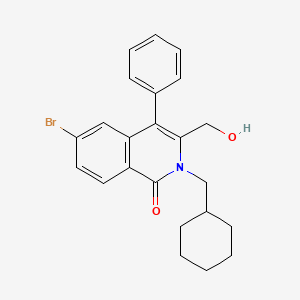
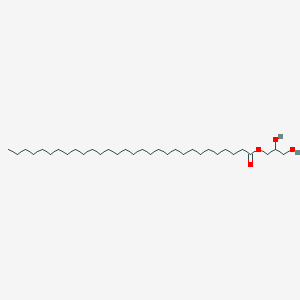
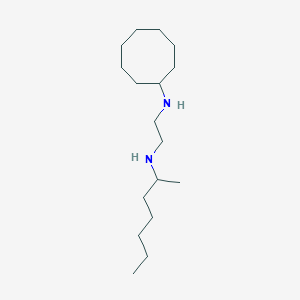
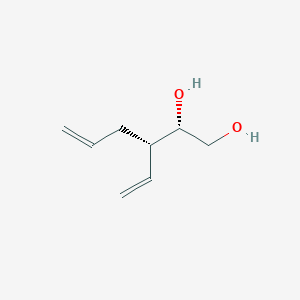
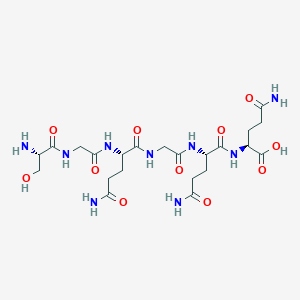
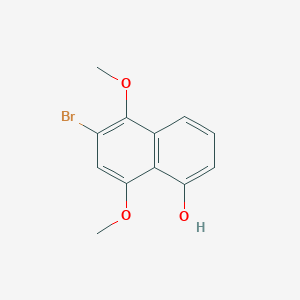

![N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12579627.png)
